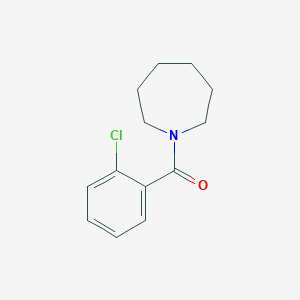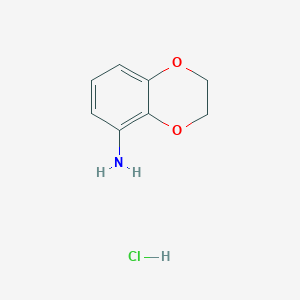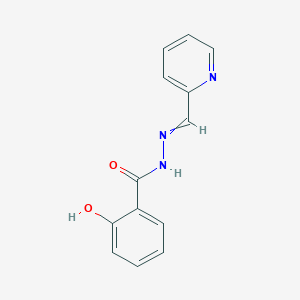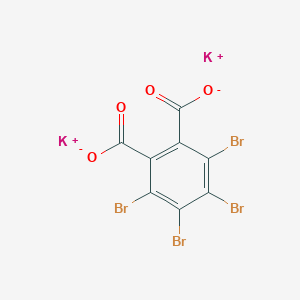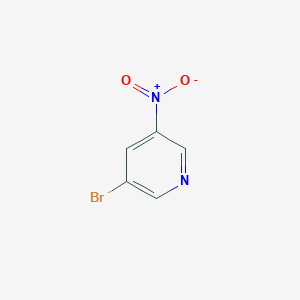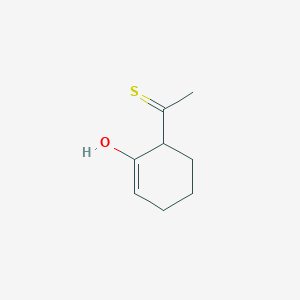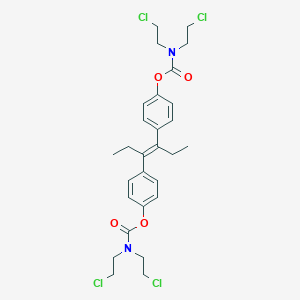
Stilbostat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stilbostat is a synthetic compound that has gained increasing attention in the scientific community due to its potential applications in research. This molecule belongs to the stilbene family, which is characterized by a central trans-stilbene core structure. Stilbostat has been shown to possess unique chemical and biological properties that make it a promising tool for various scientific investigations.
作用机制
Stilbostat exerts its biological effects by binding to the active site of HDACs and preventing them from deacetylating histone proteins. This leads to an accumulation of acetylated histones, which can promote the relaxation of chromatin and enhance the accessibility of DNA to transcription factors. Stilbostat has also been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes.
生化和生理效应
Stilbostat has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been reported to reduce the production of pro-inflammatory cytokines and inhibit the activity of reactive oxygen species (ROS) in various cell types. Stilbostat has also been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
Stilbostat has several advantages for lab experiments, including its high potency, specificity, and low toxicity. It can be easily synthesized and modified to obtain derivatives with different chemical and biological properties. However, stilbostat has some limitations, including its poor solubility in water and its susceptibility to degradation under certain conditions. These factors need to be taken into consideration when designing experiments using stilbostat.
未来方向
Stilbostat has great potential for future research in various fields. Some possible future directions include:
- Investigating the role of stilbostat in epigenetic regulation and gene expression.
- Developing stilbostat derivatives with improved solubility and stability.
- Exploring the therapeutic potential of stilbostat in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
- Studying the mechanism of action of stilbostat in more detail to better understand its biological effects.
Conclusion
Stilbostat is a promising tool for scientific research due to its unique chemical and biological properties. It has been shown to inhibit HDAC activity, induce changes in chromatin structure, and regulate gene expression. Stilbostat has several advantages for lab experiments, including its high potency, specificity, and low toxicity. However, its poor solubility and susceptibility to degradation need to be taken into consideration. Future research on stilbostat could lead to new insights into epigenetic regulation and the development of novel therapeutics for various diseases.
合成方法
The synthesis of stilbostat involves the reaction between a substituted benzaldehyde and a substituted acetophenone in the presence of a base catalyst. The resulting product is a trans-stilbene derivative that can be further modified to obtain stilbostat. The synthesis method is relatively simple and can be performed on a large scale, making stilbostat easily accessible for research purposes.
科学研究应用
Stilbostat has been used in a wide range of scientific research fields, including biochemistry, pharmacology, and molecular biology. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By blocking HDACs, stilbostat can induce changes in the chromatin structure and alter the expression of genes involved in various cellular processes.
属性
CAS 编号 |
15470-58-3 |
|---|---|
产品名称 |
Stilbostat |
分子式 |
C28H34Cl4N2O4 |
分子量 |
604.4 g/mol |
IUPAC 名称 |
[4-[(E)-4-[4-[bis(2-chloroethyl)carbamoyloxy]phenyl]hex-3-en-3-yl]phenyl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C28H34Cl4N2O4/c1-3-25(21-5-9-23(10-6-21)37-27(35)33(17-13-29)18-14-30)26(4-2)22-7-11-24(12-8-22)38-28(36)34(19-15-31)20-16-32/h5-12H,3-4,13-20H2,1-2H3/b26-25+ |
InChI 键 |
BOIZOYRDXIYMCY-OCEACIFDSA-N |
手性 SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)/C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl |
SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl |
规范 SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC(=O)N(CCCl)CCCl)C2=CC=C(C=C2)OC(=O)N(CCCl)CCCl |
其他 CAS 编号 |
991-23-1 |
同义词 |
stilbostat |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



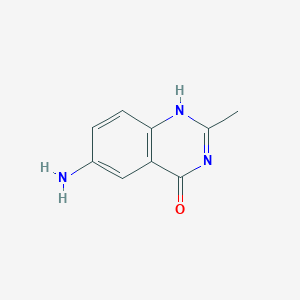
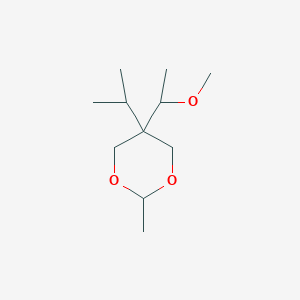
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)

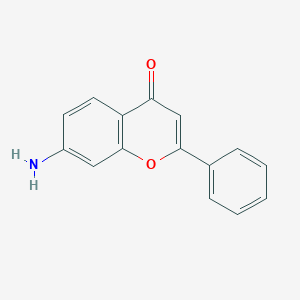
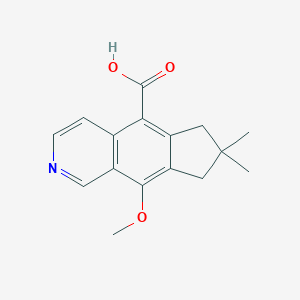
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)
